molecular formula C17H24N4O2S2 B6758250 N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine

N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine

Cat. No.: B6758250
M. Wt: 380.5 g/mol
InChI Key: PSCGDSGMKFOYIS-UHFFFAOYSA-N
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Description

N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine is a complex organic compound featuring a unique combination of pyrazole, thiazole, and cyclopentane rings

Properties

IUPAC Name

N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c1-16(6-9-25(22,23)13-16)21-12-14(11-20-21)10-19-17(4-2-3-5-17)15-18-7-8-24-15/h7-8,11-12,19H,2-6,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGDSGMKFOYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N2C=C(C=N2)CNC3(CCCC3)C4=NC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with the cyclopentane derivative under specific conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share some structural similarities and are known for their bioactivity.

    1,3-Thiazole derivatives: These compounds are also bioactive and are used in various medicinal applications.

    Cyclopentane derivatives: These compounds are used in the synthesis of complex organic molecules and have various industrial applications.

Uniqueness

N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine is unique due to its combination of pyrazole, thiazole, and cyclopentane rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

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